![molecular formula C20H18N6O3 B2651407 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 2034506-57-3](/img/structure/B2651407.png)
3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolo[4,3-a]pyrazine ring, a piperazine ring, and a chromen-2-one (coumarin) moiety . These types of compounds are often synthesized for their potential biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, which include compounds similar to the specified chemical, have been synthesized and found to possess antimicrobial activities. These compounds were screened for their activities against various microorganisms, demonstrating good or moderate effectiveness in some cases (Bektaş et al., 2007).
Antibacterial and Antifungal Properties
Similar compounds have been synthesized and evaluated for their antibacterial and antifungal properties. These studies provide insight into the potential use of such compounds in combating various bacterial and fungal strains (Hassan, 2013).
Biochemical Impacts as Potential Insecticidal Agents
A study explored the synthesis of heterocyclic compounds, including triazolo[4,3-a]pyrazine derivatives, assessing their toxicological and biochemical impacts against the cotton leafworm, Spodoptera littoralis. This suggests a potential application of these compounds in agricultural pest control (Soliman et al., 2020).
Development of Piperazine and Triazolo-Pyrazine Derivatives
Research on the synthesis of new piperazine and triazolo-pyrazine derivatives, including antimicrobial screening, highlights their potential in the development of new antimicrobials. This study indicates the relevance of such compounds in medicinal chemistry (Patil et al., 2021).
Synthesis of Chromene Derivatives
The synthesis of chromene derivatives, which are structurally related to the specified chemical, has been explored. This research contributes to understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals (Pavurala & Vedula, 2015).
Luminescent ReI(CO)3Cl Complexes
The synthesis and structure of luminescent ReI(CO)3Cl complexes incorporating triazolo-pyrazine and related ligands have been investigated. This research could have implications in materials science, particularly in the development of luminescent materials (Das & Panda, 2006).
Mechanism of Action
properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-22-23-18-17(21-6-7-26(13)18)24-8-10-25(11-9-24)19(27)15-12-14-4-2-3-5-16(14)29-20(15)28/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVIVWOFCBEUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)
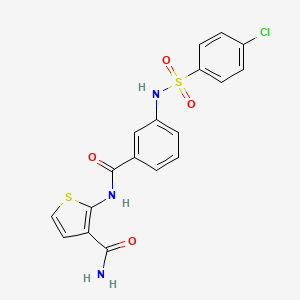
![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651337.png)
![(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)
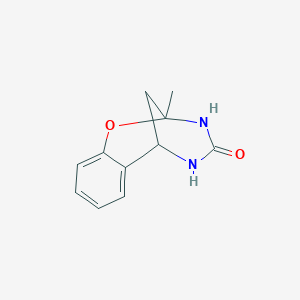
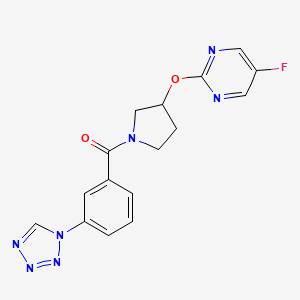
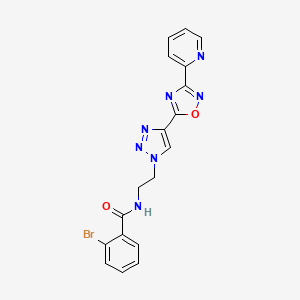
![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)
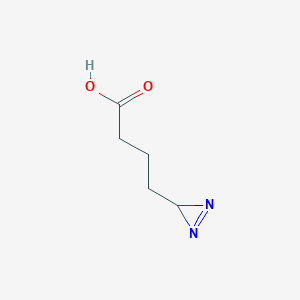
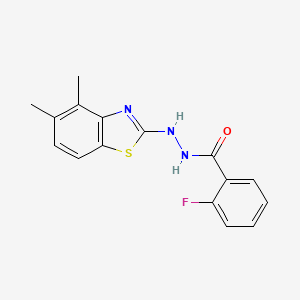
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2651347.png)